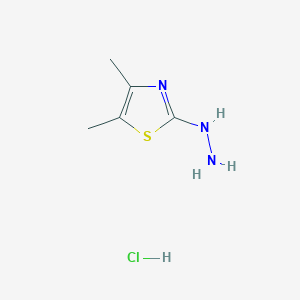

2-Hydrazinyl-4,5-dimethylthiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Hydrazinyl-4,5-dimethylthiazole” is a chemical compound with the linear formula C5H10CLN3S . It has a molecular weight of 179.67 . This compound is used in various applications and is available from several suppliers .

Synthesis Analysis

The synthesis of 4,5-dimethylthiazole-hydrazone derivatives, which are similar to 2-Hydrazinyl-4,5-dimethylthiazole, has been reported . The lead compounds were obtained by reacting 2-(substituted aryl-2-ylmethylene) hydrazin-1-carbothioamide with 3-chloro-2-butanone derivatives . The targeted compounds were synthesized successfully above 70% yields .

Molecular Structure Analysis

The molecular structure of 2-Hydrazinyl-4,5-dimethylthiazole is represented by the linear formula C5H10CLN3S . The InChI code for this compound is 1S/C5H9N3S.ClH/c1-3-4(2)9-5(7-3)8-6;/h6H2,1-2H3,(H,7,8);1H .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydrazinyl-4,5-dimethylthiazole include a molecular weight of 179.67 and a linear formula of C5H10CLN3S .

科学的研究の応用

Drug Development

Thiazole is a significant platform in a number of medicinally relevant molecules . It’s an important scaffold of a large number of synthetic compounds . Its diverse pharmacological activity is reflected in many clinically approved thiazole-containing molecules .

Anticancer Activity

Thiazole derivatives have been used in the development of anticancer drugs . For example, Dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone are examples of clinically used anticancer medicines that contain the thiazole nucleus .

Antimicrobial Activity

Thiazole and its derivatives have shown significant antimicrobial activity . They have been used in the development of antibacterial and antifungal drugs .

Antiprotozoal Activity

Thiazole derivatives have also been used in the development of antiprotozoal drugs . They have shown significant activity against various protozoan infections .

Antitumor Activity

Thiazole and its derivatives have shown significant antitumor activity . They have been used in the development of various antitumor drugs .

Anti-inflammatory Effects

Thiazole-containing compounds have shown significant anti-inflammatory effects . They have been used in the development of anti-inflammatory drugs .

Biochemical Pathway Modulation

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Synthesis of Novel Compounds

Thiazole and its derivatives have been used in the synthesis of novel compounds with potential anti-cancer properties . For example, 2-(1-(2-(2-benzylidenehydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazine-carbothioamide was synthesized by reacting acetylthiazole and thiosemicarbazide .

将来の方向性

作用機序

Target of Action

The primary target of 2-Hydrazinyl-4,5-dimethylthiazole is the VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process that involves the formation of new blood vessels from pre-existing ones. This is particularly important in the context of cancer, where the growth and spread of tumors often depend on angiogenesis .

Mode of Action

2-Hydrazinyl-4,5-dimethylthiazole interacts with its target, VEGFR-2, by inhibiting its action . This inhibition disrupts the angiogenesis process, thereby potentially limiting the growth and spread of cancer cells

Biochemical Pathways

The biochemical pathways affected by 2-Hydrazinyl-4,5-dimethylthiazole are those involved in angiogenesis, primarily regulated by VEGFR-2 . By inhibiting VEGFR-2, the compound disrupts these pathways, potentially leading to a decrease in tumor growth and spread

Result of Action

The primary result of the action of 2-Hydrazinyl-4,5-dimethylthiazole is the inhibition of the growth of cancer cells in vitro . The compound has shown moderate to noteworthy in vitro anticancer activity towards chosen cancer cell lines . This suggests that the compound could potentially be developed as an anticancer agent in the future .

特性

IUPAC Name |

(4,5-dimethyl-1,3-thiazol-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3-4(2)9-5(7-3)8-6/h6H2,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFWYILDQLZFDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinyl-4,5-dimethylthiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。